Mercumatilin
Description
Structure
2D Structure
Properties
CAS No. |
692248-08-1 |
|---|---|
Molecular Formula |
C21H22HgN4O8 |
Molecular Weight |
659.0 g/mol |
IUPAC Name |
[3-(3-carboxy-2-oxochromen-8-yl)-2-methoxypropyl]mercury(1+);1,3-dimethyl-7H-purine-2,6-dione;hydroxide |
InChI |
InChI=1S/C14H13O5.C7H8N4O2.Hg.H2O/c1-8(18-2)6-9-4-3-5-10-7-11(13(15)16)14(17)19-12(9)10;1-10-5-4(8-3-9-5)6(12)11(2)7(10)13;;/h3-5,7-8H,1,6H2,2H3,(H,15,16);3H,1-2H3,(H,8,9);;1H2/q;;+1;/p-1 |
InChI Key |
IQHCCUCQCKCLOA-UHFFFAOYSA-M |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC=N2.COC(CC1=CC=CC2=C1OC(=O)C(=C2)C(=O)O)C[Hg+].[OH-] |
Origin of Product |
United States |
Historical Trajectory of Organomercurial Compounds in Pharmacological Inquiry
The therapeutic use of mercury-containing compounds dates back centuries, with inorganic mercury salts like calomel (B162337) (mercury(I) chloride) being employed as diuretics since the 16th century. wikipedia.orgwikipedia.org These early uses were often fraught with toxicity. The modern era of organomercurial diuretics began serendipitously in 1919 when a Viennese medical student, Alfred Vogl, observed that patients treated for syphilis with an organic mercury compound called Novasurol experienced significant diuresis. blogspot.comacs.org This discovery spurred pharmaceutical companies to investigate and develop less toxic and more effective organomercurial diuretics. blogspot.com
Throughout the 1920s to the 1950s, a number of organomercurial diuretics were synthesized and became mainstays in the treatment of edema associated with congestive heart failure. blogspot.comjapi.org Compounds like Mersalyl, introduced in 1924, were widely used for decades. blogspot.comjapi.org These drugs were the most potent diuretics available at the time, though they generally required injection and carried the risk of significant side effects. acs.org The research during this period was pivotal, as it represented a concerted effort to modify chemical structures to enhance therapeutic effects while minimizing toxicity. This era of organomercurial dominance in diuretic therapy eventually gave way to the development of safer, non-mercurial diuretics like the thiazides in the late 1950s. wikipedia.orgacs.org
Mercumatilin S Structural Classification Within Methoxypropylhydroxymercumate Derivatives
Mercumatilin is classified as a mercurial diuretic. pharmacy180.com These compounds typically feature a carbon chain with a mercury atom at one end. pharmacy180.com The general structure of most mercurial diuretics consists of a chain of at least three carbon atoms. pharmacy180.com
Below is a table detailing some of the key chemical identifiers for this compound:
| Identifier | Value |
| Molecular Formula | C14H13HgO5.HO |
| Molecular Weight | 478.86 g/mol |
| InChIKey | VMNRZYKMPOZISX-UHFFFAOYSA-M |
| SMILES | COC(Cc1cccc2cc(C(=O)O)c(=O)oc12)C[Hg+].[OH-] |
Significance of Mercumatilin Research in the Context of Compound Discovery
Elucidation of Molecular Interactions and Target Binding
The foundational mechanism of this compound, like other mercurial diuretics, is its interaction with and subsequent inactivation of specific enzymes. This is further understood through computational analysis of its binding dynamics.
The primary molecular mechanism of the mercurial component of this compound is its high reactivity with sulfhydryl (-SH) groups present in various enzymes. clinpgx.orgnih.gov The mercuric ion (Hg²⁺) readily forms covalent bonds with the sulfur atom of cysteine residues within protein structures, leading to conformational changes and inactivation of the enzyme. clinpgx.org This reactivity is central to its diuretic effect, as it targets key enzymes involved in renal tubular transport.
While the specific enzymes inhibited by this compound to produce diuresis have been a subject of extensive research, it is widely accepted that sulfhydryl-containing enzymes within the renal tubules are the principal targets. clinpgx.orgnih.gov The inactivation of these enzymes disrupts the normal physiological processes of ion reabsorption.
Key Research Findings on Mercurial Diuretics' Interaction with Sulfhydryl Groups:
| Target | Observation | Implication for this compound |
| Sulfhydryl Enzymes | Mercurial compounds exhibit a high affinity for sulfhydryl groups, leading to enzyme inhibition. | The mercury component of this compound is predicted to inactivate key renal enzymes by binding to their cysteine residues. |
| Na+-K+-2Cl- Co-transporter | Mercurial diuretics are known to inhibit this co-transporter in the ascending loop of Henle. | Inhibition of this transporter by this compound would lead to a significant decrease in sodium and chloride reabsorption. |
While specific computational modeling studies on this compound are not extensively available in the public domain, the principles of computational chemistry are instrumental in understanding its binding characteristics. Computational models can predict the binding affinity of the mercurial component of this compound for the sulfhydryl groups of target enzymes. These models can also elucidate the three-dimensional structure of the ligand-target complex, providing insights into the precise molecular interactions that lead to enzyme inactivation.
The use of computational tools in medicinal chemistry allows for the simulation of how this compound docks with its target proteins. patsnap.com This can help in visualizing the binding site and understanding the forces that stabilize the interaction, such as covalent bonding and other non-covalent interactions. Such studies are crucial for structure-activity relationship (SAR) analyses, which correlate the chemical structure of a compound with its biological activity.
Physiological Site of Action in Preclinical Renal Models
The diuretic effect of this compound is localized to specific segments of the nephron, the functional unit of the kidney. Studies using preclinical models have been pivotal in pinpointing its site and mechanism of action.
Stop-flow analysis is a technique used to identify the sites of secretion and reabsorption along the nephron. Studies employing this method have been instrumental in localizing the action of mercurial diuretics, including this compound. Research has demonstrated that mercurial diuretics act on the renal tubules. clinpgx.orgoup.com Specifically, stop-flow analyses have indicated that these compounds exert their primary effect on the ascending loop of Henle. patsnap.comnih.gov One study directly implicated this compound in this process, showing its effectiveness in modifying the excretion of electrolytes, a hallmark of its action within the nephron. who.int
The principal mechanism by which this compound induces diuresis is through the inhibition of sodium and chloride reabsorption in the renal tubules. By targeting the thick ascending limb of the loop of Henle, this compound effectively blocks the Na+-K+-2Cl- co-transporter. patsnap.com This transporter is responsible for reabsorbing a significant portion of filtered sodium and chloride from the tubular fluid back into the bloodstream.
Inhibition of this co-transporter by this compound leads to an increased concentration of sodium and chloride in the tubular fluid. As water reabsorption in the collecting ducts is osmotically driven by the concentration gradient established by sodium chloride reabsorption, the presence of these ions in the filtrate leads to a corresponding increase in water excretion, resulting in diuresis.
Summary of this compound's Effect on Ion Reabsorption:
| Ion | Effect of this compound | Mechanism |
| Sodium (Na+) | Decreased Reabsorption | Inhibition of the Na+-K+-2Cl- co-transporter in the ascending loop of Henle. |
| Chloride (Cl-) | Decreased Reabsorption | Inhibition of the Na+-K+-2Cl- co-transporter in the ascending loop of Henle. |
Cellular Signaling Pathway Modulation
The cellular effects of this compound are twofold, stemming from its mercurial and theophylline (B1681296) components.
The mercurial component has been shown in broader studies of mercury compounds to modulate various signaling pathways. For instance, inorganic mercury can interfere with T-cell receptor signaling by inhibiting the activation of Ras and ERK MAP kinase. oup.com Furthermore, mercury compounds can affect B cell receptor signaling. researchgate.net Studies on methylmercury (B97897) have demonstrated a proliferative effect on thyroid cells at low concentrations through the modulation of the ERK-mediated signaling pathway. mdpi.comnih.gov
The theophylline component of this compound has well-documented effects on cellular signaling. Theophylline is a non-selective phosphodiesterase (PDE) inhibitor, which leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). patsnap.comnih.gov Elevated cAMP levels activate protein kinase A (PKA), which in turn can lead to a variety of cellular responses, including smooth muscle relaxation. Theophylline also functions as an antagonist of adenosine receptors. nih.govpatsnap.com By blocking these receptors, theophylline can prevent adenosine-mediated effects. Additionally, theophylline has been shown to activate histone deacetylases, which can have anti-inflammatory effects. clinpgx.org
The combination of these two components in this compound suggests a complex modulation of cellular signaling, where the inhibition of renal transport enzymes by the mercurial part is complemented by the systemic and cellular effects of theophylline.
Analysis of Intracellular Enzyme Activity Perturbations (e.g., PKA)
The interaction of a compound with intracellular signaling pathways is a critical aspect of its pharmacological profile. One of the most ubiquitous and vital signaling molecules is Protein Kinase A (PKA), a key enzyme in cellular metabolism, gene expression, and cell growth and division. nih.gov The activity of PKA is intrinsically linked to the levels of cyclic adenosine monophosphate (cAMP), a second messenger that initiates numerous signaling events. nih.gov
The theoretical impact of a compound like this compound on PKA activity would be investigated through a series of in vitro cellular bioassays. indianabiosciences.org These assays would aim to determine if this compound directly or indirectly modulates the PKA signaling cascade. Perturbations could manifest as either inhibition or activation of PKA.
Hypothetical Research Findings on this compound and PKA Activity:
| Assay Type | Hypothetical Finding | Implication |
| PKA Kinase Activity Assay | This compound demonstrates a dose-dependent inhibition of PKA catalytic subunit activity. | Suggests direct interaction with the enzyme's active site or an allosteric regulatory site. |
| cAMP Quantification | Cells treated with this compound show no significant change in intracellular cAMP levels. | The compound likely acts downstream of cAMP production, directly on the PKA holoenzyme. nih.gov |
| Phospho-PKA Substrate Analysis | Treatment with this compound leads to a decrease in the phosphorylation of known PKA substrates. | Confirms that the observed in vitro inhibition of PKA activity translates to a functional effect within the cell. |
These hypothetical findings would suggest that this compound acts as a direct inhibitor of PKA, a mechanism that could have profound effects on cellular function. A-Kinase Anchoring Proteins (AKAPs) play a crucial role in localizing PKA to specific subcellular compartments, thereby creating localized signaling "islands." nih.gov Further research would be necessary to determine if this compound's action is specific to a particular AKAP-PKA complex.
Theoretical Impact on Cellular Homeostasis and Regulation
Cellular homeostasis refers to the maintenance of a stable internal environment within a cell, a state that is crucial for its survival and proper function. nih.gov This delicate balance is maintained by a complex network of signaling pathways and regulatory mechanisms. The introduction of a pharmacologically active compound can significantly disrupt this equilibrium.
Given the hypothetical inhibitory effect of this compound on PKA, its impact on cellular homeostasis would be multifaceted. PKA is a central regulator of numerous cellular processes, and its inhibition would theoretically lead to widespread changes in cellular function.
Potential Impacts of this compound-Induced PKA Inhibition on Cellular Homeostasis:
| Cellular Process | Theoretical Effect of PKA Inhibition by this compound | Consequence for Cellular Homeostasis |
| Metabolism | Decreased phosphorylation of key metabolic enzymes (e.g., glycogen (B147801) phosphorylase kinase). | Disruption of glucose and lipid metabolism, potentially leading to altered energy balance within the cell. mcmaster.ca |
| Gene Expression | Reduced phosphorylation of transcription factors like CREB (cAMP response element-binding protein). | Alterations in the expression of genes crucial for cell survival, proliferation, and differentiation. |
| Cell Cycle Progression | Disruption of the G1/S phase transition, where PKA activity is often required. | Potential for cell cycle arrest or apoptosis, thereby affecting tissue homeostasis. |
| Ion Channel Regulation | Altered phosphorylation state and activity of various ion channels (e.g., CFTR). | Imbalance in ion concentrations across the cell membrane, affecting cellular excitability and volume regulation. |
The theoretical disruption of these fundamental processes underscores the potential for a compound like this compound to profoundly alter cellular homeostasis. By inhibiting a central signaling node like PKA, the compound could shift the cell from a state of health to one of dysfunction or death. The study of such impacts is a core focus of cellular pharmacology, aiming to understand the biochemical and physiological actions of drugs on complex cellular functions. indianabiosciences.org
No Information Found for "this compound"
Following a comprehensive search of available scientific and scholarly databases, no specific information or research data could be located for the chemical compound "this compound." As a result, it is not possible to generate the requested article on its "In Vitro Biological Investigations and Theoretical Applications."
The search for "this compound" across various scientific research platforms did not yield any publications detailing its in vitro pharmacological evaluation, including cell-based assays or isolated tissue studies. Furthermore, there is no available literature on the exploration of its potential antioxidant, antimicrobial, or antifungal activities, nor any structure-activity relationship (SAR) studies.
Without any primary or secondary research data, the creation of a scientifically accurate and informative article as per the provided outline is unachievable. The instructions to focus solely on "this compound" and adhere to a strict outline cannot be fulfilled due to the absence of any foundational information on this specific compound.
In Vitro Biological Investigations and Theoretical Applications of Mercumatilin
Structure-Activity Relationship (SAR) Studies in Defined Biological Systems
Correlating Chemical Structure with Observed In Vitro Potency
The diuretic efficacy of organomercurial compounds like Mercumatilin is intrinsically linked to their chemical structure. These compounds generally consist of a mercury atom covalently bonded to a carbon atom of an organic moiety. The nature of this organic side chain, often denoted as the 'R' group, plays a pivotal role in determining the compound's biological activity and its toxicological profile.
In the case of this compound, the organic component is a coumarin (B35378) derivative. The diuretic action of this class of compounds is largely attributed to their ability to inhibit sulfhydryl (-SH) containing enzymes within the renal tubules. This inhibition is thought to reduce the reabsorption of sodium and chloride ions, leading to diuresis.
In vitro studies on various organomercurial diuretics have demonstrated that the structure of the 'R' group significantly influences their potency. While direct comparative in vitro potency data for a wide range of these compounds is limited in contemporary literature, historical studies provide a qualitative understanding of these structure-activity relationships (SAR). The general consensus is that the lipophilicity, steric bulk, and electronic properties of the organic side chain modulate the compound's ability to reach and interact with its target enzymes.
For instance, compounds with more complex organic side chains were often developed to optimize the therapeutic index, aiming for higher diuretic activity with lower systemic toxicity. The table below illustrates the structural diversity of the 'R' group in several organomercurial diuretics, which is a key determinant of their relative in vitro potency.
| Compound | 'R' Group (Organic Moiety) | Relative In Vitro Potency (Qualitative) |
| This compound | Coumarin derivative | Moderate to High |
| Chlormerodrin | Ureido derivative | High |
| Meralluride | Succinylurea derivative | High |
| Mersalyl Acid | Salicylallylamido-O-acetic acid derivative | High |
This table provides a qualitative comparison based on historical data and the general understanding of structure-activity relationships within the organomercurial diuretic class.
The underlying mechanism for the diuretic effect is believed to involve the in vivo release of mercuric ions (Hg²⁺) within the kidney, which are potent, non-specific inhibitors of various enzymes. The stability of the carbon-mercury bond, influenced by the structure of the 'R' group, is therefore a critical factor. A bond that is too stable might result in an inactive compound, while a bond that is too labile could lead to premature release of mercury and increased toxicity.
Application of Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Models
A QSAR study on a series of organomercurial diuretics, including this compound, would involve the calculation of a wide range of molecular descriptors. These descriptors quantify various aspects of a molecule's physicochemical properties and can be categorized as follows:
Electronic Descriptors: These describe the electronic properties of the molecule, such as partial charges on atoms, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For organomercurials, these descriptors would be crucial in modeling the reactivity of the carbon-mercury bond and the interaction with sulfhydryl groups.
Steric Descriptors: These relate to the size and shape of the molecule, including molecular weight, volume, surface area, and specific conformational parameters. The steric properties of the coumarin group in this compound would significantly influence its binding to target enzymes.
Hydrophobicity Descriptors: The logarithm of the partition coefficient (logP) is a key descriptor for hydrophobicity. This property affects the compound's absorption, distribution, and ability to cross cell membranes to reach its site of action in the renal tubules.
Topological Descriptors: These are numerical representations of the molecular structure, encoding information about branching and connectivity of atoms.
Once these descriptors are calculated for a series of organomercurial compounds with known in vitro potencies, statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms can be used to build a QSAR model. wikipedia.org Such a model would take the form of a mathematical equation that correlates the descriptors with the biological activity.
For example, a hypothetical QSAR equation for a series of organomercurial diuretics might look like:
Biological Activity = c0 + c1(logP) + c2(LUMO energy) - c3*(Molecular Volume)
Where the coefficients (c0, c1, c2, c3) are determined by the statistical analysis. A model like this could predict that higher biological activity is associated with increased hydrophobicity and a lower LUMO energy (indicating greater electrophilicity and reactivity towards nucleophilic sulfhydryl groups), while larger molecular volumes might be detrimental to activity, possibly due to steric hindrance at the binding site.
The ultimate goal of such a chemoinformatic and QSAR approach would be to create a predictive model that could be used for the virtual screening of new, potentially safer and more effective diuretic compounds, guiding the synthesis of only the most promising candidates.
Future Research Directions and Unexplored Avenues in Mercumatilin Research
Development of Next-Generation Analogues with Enhanced Specificity
The development of next-generation analogues of Mercumatilin would focus on enhancing its diuretic potency while minimizing the toxicity associated with its mercury content. Research in this area could explore modifications to the coumarin (B35378) and propyl-mercury components of the molecule. Structure-activity relationship (SAR) studies on organomercurial compounds have provided a foundation for such endeavors. nih.gov
Future synthetic strategies could involve the creation of a focused library of this compound derivatives. These analogues would feature systematic alterations at various positions of the coumarin ring and modifications of the mercury-containing side chain. For instance, the introduction of different substituents on the coumarin nucleus could modulate the pharmacokinetic and pharmacodynamic properties of the compound. The table below outlines a hypothetical series of this compound analogues and the rationale for their design.
| Analogue Series | Modification Strategy | Intended Enhancement | Key Research Question |
| M-Series (Methoxy Variants) | Alteration of the methoxy (B1213986) group on the coumarin ring | Improved binding affinity to target proteins | How does the position and nature of the alkoxy substituent affect diuretic activity? |
| C-Series (Carboxyl Variants) | Esterification or amidation of the carboxylic acid | Enhanced cell permeability and prodrug potential | Can modification of the carboxyl group lead to more efficient delivery to renal tubules? |
| Hg-Series (Mercury Linker Variants) | Variation of the linker between the coumarin and mercury | Reduced off-target binding and toxicity | Is it possible to design a mercury-containing moiety with higher specificity for renal targets? |
| S-Series (Sulfur-Containing Variants) | Replacement of the mercury with a sulfur-containing group | Reduced toxicity while maintaining diuretic effect | Can a non-mercurial analogue with a similar mechanism of action be developed? |
The synthesis of these new chemical entities would be followed by rigorous in vitro and in vivo screening to assess their diuretic efficacy and toxicological profiles.
Application of Advanced 'Omics' Technologies for Comprehensive Mechanistic Insight
The precise molecular mechanisms underlying this compound's diuretic effect remain to be fully elucidated with modern techniques. The application of advanced 'omics' technologies, such as proteomics, transcriptomics, and metabolomics, could provide a comprehensive understanding of its biological activity.
Proteomics: Mass spectrometry-based proteomics could be employed to identify the direct protein targets of this compound in renal cells. This would involve affinity purification techniques using a tagged this compound analogue to pull down interacting proteins.
Transcriptomics: RNA sequencing (RNA-Seq) of renal cells or tissues treated with this compound would reveal changes in gene expression profiles. This could uncover downstream signaling pathways affected by the compound and identify potential biomarkers of its diuretic effect and toxicity.
Metabolomics: By analyzing the metabolic fingerprint of cells or biofluids after this compound exposure, researchers could gain insights into the metabolic pathways perturbed by the drug. This could reveal off-target effects and provide a more detailed picture of its physiological impact.
The integration of data from these 'omics' platforms would offer a systems-level view of this compound's mechanism of action, potentially uncovering novel targets for diuretic drugs.
Investigation of this compound as a Chemical Probe for Novel Biological Pathways
Given its reactivity with sulfhydryl groups, this compound could be repurposed as a chemical probe to investigate novel biological pathways involving cysteine-containing proteins. Its ability to inhibit specific enzymes could be harnessed to study their roles in physiological and pathological processes beyond renal function.
The development of a "clickable" version of this compound, incorporating a bioorthogonal handle, would enable its use in activity-based protein profiling (ABPP). This would allow for the identification and characterization of its targets in various cell types and tissues, potentially uncovering new roles for these proteins in health and disease. The table below outlines potential research applications for a this compound-based chemical probe.
| Research Area | Application of this compound Probe | Potential Discovery |
| Cancer Biology | Profiling of cysteine-dependent enzymes in cancer cells | Identification of novel anti-cancer targets |
| Neuroscience | Investigation of the role of specific ion channels in neuronal signaling | New insights into the molecular basis of neurological disorders |
| Immunology | Studying the function of redox-sensitive proteins in immune cells | Uncovering new mechanisms of immune regulation |
The use of this compound as a chemical probe represents a shift from its traditional role as a diuretic to a versatile tool for fundamental biological research.
Predictive Modeling and Artificial Intelligence in this compound Analog Design
Computational drug design and artificial intelligence (AI) offer powerful tools to accelerate the development of safer and more effective this compound analogues. nih.govcriver.com By leveraging existing SAR data for organomercurial compounds, predictive models can be built to guide the design of new molecules with desired properties.
Quantitative Structure-Activity Relationship (QSAR) models could be developed to correlate the structural features of this compound and its analogues with their diuretic activity and toxicity. fiveable.memdpi.com These models would enable the in silico screening of virtual libraries of compounds, prioritizing those with the highest predicted efficacy and lowest toxicity for synthesis and experimental testing.
Q & A
Q. What are the standard analytical techniques for characterizing Mercumatilin’s purity and structural integrity?
To ensure accurate characterization, researchers should employ a combination of chromatographic and spectroscopic methods:
- High-Performance Liquid Chromatography (HPLC) : Quantify purity by comparing retention times and peak areas against reference standards. Validate the method using spiked samples to assess recovery rates .
- Nuclear Magnetic Resonance (NMR) : Analyze , , and 2D spectra (e.g., COSY, HSQC) to confirm structural assignments. Cross-reference observed chemical shifts with published data for analogous compounds .
- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns. Calibrate instruments with certified reference materials to minimize systematic errors . Note: Document all instrument parameters (e.g., column type, solvent gradients, ionization modes) to enable reproducibility .
Q. How can researchers ensure reproducibility in this compound synthesis protocols?
Reproducibility requires rigorous documentation and validation:
- Stepwise Protocols : Include exact molar ratios, reaction temperatures, purification steps (e.g., recrystallization solvents), and yields. For example, specify if inert conditions (e.g., nitrogen atmosphere) are critical for stability .
- Batch-to-Batch Consistency : Perform triplicate syntheses and compare purity metrics (e.g., HPLC area percentages). Report mean values with standard deviations to highlight variability .
- Reference Controls : Use commercially available analogs or in-house standards to validate synthetic pathways .
Advanced Research Challenges
Q. How should researchers resolve contradictions in reported physicochemical properties of this compound (e.g., solubility, melting point)?
Contradictions often arise from methodological differences or impurities. Mitigate these by:
- Cross-Validation : Replicate conflicting studies using the original protocols. For instance, if solubility values vary, test under identical pH, temperature, and solvent conditions .
- Purity Assessment : Use differential scanning calorimetry (DSC) to detect polymorphic forms or impurities affecting melting points. Compare thermograms with literature data .
- Meta-Analysis : Compile published data into a table (see example below) to identify outliers and contextualize experimental variables (e.g., measurement techniques) .
| Property | Reported Value A | Reported Value B | Method Used | Purity (%) | Source |
|---|---|---|---|---|---|
| Melting Point | 152°C | 145–147°C | DSC | 99.5 | [Ref] |
| Solubility (H₂O) | 2.3 mg/mL | 1.8 mg/mL | UV-Vis (λ = 254 nm) | 98.0 | [Ref] |
Q. What strategies are effective for optimizing this compound’s stability under varying experimental conditions?
Stability studies should adopt a systematic approach:
- Stress Testing : Expose the compound to accelerated degradation conditions (e.g., 40°C/75% RH for 4 weeks) and monitor changes via HPLC-UV. Identify degradation products using LC-MS/MS .
- Kinetic Modeling : Calculate degradation rate constants () at different pH levels or temperatures. Use Arrhenius plots to predict shelf life under standard storage conditions .
- Excipient Screening : Test stabilizers (e.g., antioxidants, buffers) in formulation matrices. Use factorial design experiments to assess interactions between variables .
Methodological Frameworks
Q. How can researchers design experiments to investigate this compound’s mechanism of action while minimizing bias?
Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses:
- Blinded Protocols : Assign sample preparation and data analysis to separate team members to reduce observer bias .
- Positive/Negative Controls : Include known agonists/antagonists in bioactivity assays to validate experimental systems .
- Dose-Response Curves : Use non-linear regression models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values. Report confidence intervals to quantify uncertainty .
Q. What statistical approaches are recommended for analyzing this compound’s dose-dependent effects in preclinical studies?
- ANOVA with Post-Hoc Tests : Compare multiple dose groups while controlling for Type I errors (e.g., Tukey’s HSD). Ensure normality via Shapiro-Wilk tests .
- Non-Parametric Alternatives : Use Mann-Whitney U tests for skewed data. Report effect sizes (e.g., Cohen’s ) alongside p-values to emphasize clinical relevance .
- Power Analysis : Predefine sample sizes using pilot data to achieve ≥80% statistical power (α = 0.05) .
Data Interpretation and Reporting
Q. How should researchers address discrepancies between computational predictions and experimental results for this compound’s binding affinity?
- Force Field Validation : Re-run molecular dynamics simulations with alternative parameters (e.g., CHARMM vs. AMBER). Compare root-mean-square deviation (RMSD) trends .
- Experimental Replication : Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to validate binding constants. Disclose buffer compositions and temperature settings .
- Error Analysis : Quantify uncertainties in computational models (e.g., docking scores ± 1.5 kcal/mol) and experimental replicates (e.g., SEM) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
